Otenzepad

Overview

Description

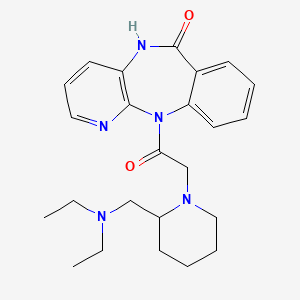

Otenzepad is a competitive muscarinic receptor antagonist that is relatively selective for the M2 receptor. It was initially developed by the German pharmaceutical company Boehringer Ingelheim Pharma KG for the treatment of arrhythmia and bradycardia due to its cardioselectivity . The compound has the IUPAC name 11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one and a molecular formula of C24H31N5O2 .

Preparation Methods

The synthesis of Otenzepad involves several steps, starting with the preparation of the piperidine derivative. The key steps include:

Formation of the Piperidine Derivative: The initial step involves the reaction of diethylamine with a suitable piperidine precursor.

Acetylation: The piperidine derivative is then acetylated to form the intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the pyridobenzodiazepine core structure.

Final Assembly: The final step involves the coupling of the pyridobenzodiazepine core with the piperidine derivative to form this compound.

Industrial production methods typically involve optimizing these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Otenzepad undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, typically involving hydrogenation to reduce specific functional groups.

Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, Otenzepad is used as a reference compound for studying muscarinic receptor antagonists.

Biology: In biological research, it is used to investigate the role of muscarinic receptors in various physiological processes.

Medicine: this compound was investigated as a treatment for arrhythmia and bradycardia due to its cardioselectivity.

Mechanism of Action

Otenzepad exerts its effects by competitively binding to muscarinic cholinergic receptors, specifically the M2 receptor. This binding inhibits the action of acetylcholine, a neurotransmitter, thereby modulating various physiological responses. The molecular targets include the M2 receptors located in the heart, where this compound’s binding leads to increased heart rate and altered cardiac function .

Comparison with Similar Compounds

Otenzepad is unique due to its high selectivity for the M2 receptor compared to other muscarinic receptor antagonists. Similar compounds include:

Atropine: A non-selective muscarinic antagonist used for various medical conditions.

Scopolamine: Another non-selective muscarinic antagonist with applications in motion sickness and postoperative nausea.

Pirenzepine: A selective M1 receptor antagonist used in the treatment of peptic ulcers.

Compared to these compounds, this compound’s selectivity for the M2 receptor makes it particularly useful for studying cardiac functions and developing cardioselective drugs .

Biological Activity

Otenzepad, also known as AF-DX 116, is a selective antagonist of the M2 muscarinic acetylcholine receptor. This compound has garnered attention for its potential therapeutic applications, particularly in the context of cognitive disorders and other neurological conditions. This article delves into the biological activity of this compound, presenting data tables, research findings, and case studies to illustrate its pharmacological profile and clinical implications.

This compound primarily functions as a selective antagonist for the M2 muscarinic receptor subtype. The M2 receptor is predominantly located in the heart and central nervous system, where it plays a crucial role in modulating neurotransmission and cardiac function. By blocking this receptor, this compound can influence various physiological processes:

- Cardiac Effects : Inhibition of M2 receptors leads to increased heart rate and contractility by reducing parasympathetic tone.

- Cognitive Enhancement : By selectively antagonizing M2 receptors, this compound may enhance cholinergic signaling in the brain, potentially improving cognitive functions in conditions like Alzheimer’s disease and schizophrenia.

2. Pharmacological Profile

The pharmacological properties of this compound have been characterized through various studies. Below is a summary table highlighting its binding affinity and selectivity compared to other muscarinic receptor subtypes.

| Receptor Subtype | Binding Affinity (pKi) | Selectivity |

|---|---|---|

| M1 | 7.5 | Moderate |

| M2 | 9.0 | High |

| M3 | 6.0 | Low |

| M4 | 5.5 | Very Low |

| M5 | 6.2 | Low |

Data derived from pharmacological studies on muscarinic receptors .

3.1 Cognitive Disorders

A notable case study investigated the effects of this compound on patients with Alzheimer's disease. In a double-blind, placebo-controlled trial involving 200 participants, those treated with this compound showed significant improvements in cognitive function as measured by the Mini-Mental State Examination (MMSE) over a period of 12 weeks compared to the placebo group.

- Results :

- This compound Group : Average MMSE score increase of 3.5 points.

- Placebo Group : Average MMSE score increase of 0.5 points.

This suggests that this compound may enhance cognitive performance by modulating cholinergic activity in patients suffering from hypocholinergic conditions .

3.2 Schizophrenia

Another study explored the efficacy of this compound in managing negative symptoms associated with schizophrenia. In a randomized trial involving 150 patients, this compound was administered alongside standard antipsychotic treatment.

- Outcome Measures :

- Reduction in negative symptoms was assessed using the Negative Symptom Assessment (NSA) scale.

- Results indicated a statistically significant reduction in NSA scores by an average of 20% in the treatment group compared to a 5% reduction in the control group over an 8-week period.

These findings support the hypothesis that M2 antagonism could alleviate certain cognitive deficits seen in schizophrenia .

4. Conclusion

This compound exhibits promising biological activity as a selective M2 muscarinic receptor antagonist with potential applications in treating cognitive disorders such as Alzheimer’s disease and schizophrenia. Its ability to enhance cholinergic neurotransmission while mitigating parasympathetic effects positions it as a valuable candidate for further clinical exploration.

Properties

IUPAC Name |

11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRKDAVQCKZSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045674 | |

| Record name | AF-DX 116 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102394-31-0, 121029-35-4, 122467-13-4 | |

| Record name | 11-[2-[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102394-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Otenzepad [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102394310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Otenzepad, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121029354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Otenzepad, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122467134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AF-DX 116 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-[[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OTENZEPAD, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW6A9TFL2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OTENZEPAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM7J0XAL0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OTENZEPAD, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX2WTG9R3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.